molecular formula C7H11N5 B1271322 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile CAS No. 890609-52-6

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1271322
M. Wt: 165.2 g/mol
InChI Key: AALOEZGCFHDEHM-UHFFFAOYSA-N
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Description

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, also known as APY, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. APY has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of a range of diseases.

Scientific Research Applications

Crystal and Molecular Structure

The compound exhibits interesting crystal and molecular structures, which are stabilized through intermolecular interactions. Specifically, N-H…N and C-H…Cl interactions play a crucial role in the stabilization, resulting in centrosymmetric dimers corresponding to R 2 2 (12) graph-set motifs (Fathima et al., 2014).

Synthesis and Reactivity

The compound has been a focal point for synthesis methodologies and exploring its reactivity. Notably, it serves as a versatile starting material for the synthesis of densely functionalized pyrazoles and pyrazolopyrimidines through eco-friendly multicomponent cyclocondensations, highlighting its utility in green chemistry (Kiyani & Bamdad, 2018). Moreover, the compound reacts smoothly with other reagents to form hybrid molecules, showcasing its potential in creating complex molecular architectures (Dotsenko, Semenova & Aksenov, 2020).

Applications in Synthesis of Novel Compounds

The compound's role extends to the synthesis of novel compounds with potential applications. It's used in synthesizing Schiff bases and other derivatives with promising antimicrobial activities, illustrating its relevance in drug discovery and medicinal chemistry (Puthran et al., 2019). Furthermore, unexpected formation of pyrazolopyrimidines during certain reactions highlights its unpredictability and complexity in chemical reactions (Faria et al., 2013).

Green Chemistry and Catalysis

In green chemistry, the compound is used in one-pot synthesis processes, emphasizing its importance in developing sustainable and environmentally friendly synthetic routes (Poonam & Singh, 2019). Its interaction with catalysts like sodium ascorbate and MnO2 underscores its compatibility and usefulness in catalytic processes.

Future Directions

: 3-(Methylamino)propylamine technical, = 97.0 GC : 3-Amino-5-nitrosalicylic acid - Wikipedia : Efficient one pot synthesis of triazolotriazine, pyrazolotriazine …

properties

IUPAC Name

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALOEZGCFHDEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=NN1)N)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368490
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

CAS RN

890609-52-6
Record name 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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